molecular formula C18H19N5O4 B11182997 2-(morpholin-4-yl)-4,7-dioxo-N-phenyl-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

2-(morpholin-4-yl)-4,7-dioxo-N-phenyl-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B11182997
M. Wt: 369.4 g/mol
InChI Key: OIJDPUZQASXRAT-UHFFFAOYSA-N
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Description

2-(morpholin-4-yl)-4,7-dioxo-N-phenyl-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a morpholine ring, a phenyl group, and a pyrido[2,3-d]pyrimidine core, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-yl)-4,7-dioxo-N-phenyl-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a pyrimidine derivative with a morpholine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as crystallization and chromatography are often employed to purify the compound and remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-yl)-4,7-dioxo-N-phenyl-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized products, depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of 2-(morpholin-4-yl)-4,7-dioxo-N-phenyl-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins by binding to their active sites. This binding can disrupt the normal function of these targets, leading to various biological effects. For example, the compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .

Comparison with Similar Compounds

2-(morpholin-4-yl)-4,7-dioxo-N-phenyl-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its diverse range of biological activities .

Properties

Molecular Formula

C18H19N5O4

Molecular Weight

369.4 g/mol

IUPAC Name

2-morpholin-4-yl-4,7-dioxo-N-phenyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C18H19N5O4/c24-13-10-12(16(25)19-11-4-2-1-3-5-11)14-15(20-13)21-18(22-17(14)26)23-6-8-27-9-7-23/h1-5,12H,6-10H2,(H,19,25)(H2,20,21,22,24,26)

InChI Key

OIJDPUZQASXRAT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC=CC=C4)C(=O)N2

Origin of Product

United States

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